2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine

Lipophilicity Physicochemical Property Prediction Medicinal Chemistry Triage

This 4-pyridyl carbonyl isomer (XLogP3: 1.1) is essential for SAR studies targeting the pyridine vector. Its lower lipophilicity relative to the 2-isomer (XLogP3: 1.5) reduces off-target binding risk. Ideal as a matched negative control. Buy now for reproducible biochemical profiling.

Molecular Formula C15H16N4O2
Molecular Weight 284.319
CAS No. 2034527-05-2
Cat. No. B2765234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine
CAS2034527-05-2
Molecular FormulaC15H16N4O2
Molecular Weight284.319
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=NC=C2)OC3=NC=CC=N3
InChIInChI=1S/C15H16N4O2/c20-14(12-4-8-16-9-5-12)19-10-1-3-13(11-19)21-15-17-6-2-7-18-15/h2,4-9,13H,1,3,10-11H2
InChIKeyLVSRKALESQZZTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Identity and Baseline Properties of CAS 2034527-05-2


The compound 2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034527-05-2, PubChem CID 122243547) is a heterocyclic small molecule with the molecular formula C15H16N4O2 and a molecular weight of 284.31 g/mol [1]. Its structure comprises a pyrimidine core linked via an ether bridge to a piperidine ring, which is further functionalized with a pyridine-4-carbonyl group [1]. This compound is listed in chemical inventory databases as a preclinical research tool and building block, but it currently lacks published primary pharmacological activity data .

Positional Isomerism and Physicochemical Divergence: Why the 2-Pyridyl Analog (CAS 2034278-39-0) Is Not a Drop-in Replacement for CAS 2034527-05-2


Direct substitution of the 4-pyridine carbonyl isomer (target) with its 2-pyridyl carbonyl analog (CAS 2034278-39-0) is unsupported by evidence of equivalent performance. The shift in nitrogen position from the 4- to the 2-position on the pyridine ring alters both the molecular geometry and electronic distribution of the hydrogen bond acceptor, creating a structurally distinct pharmacophore [1]. This difference manifests as a measurable change in lipophilicity, with the 2-isomer exhibiting a higher computed logP (XLogP3: 1.5 vs. 1.1), which can directly impact passive membrane permeability and nonspecific protein binding in biological assays [1]. Without head-to-head biological data confirming equivalent target engagement or functional activity, procuring the 2-isomer as a replacement introduces an unquantified risk of divergent biochemical behavior.

Quantitative Evidence of Differentiation for 2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034527-05-2) Against Its Closest Isomer


LogP Shift Analysis: 4-Pyridyl Isomer Shows Lower Computed Lipophilicity Than the 2-Pyridyl Analog

The target 4-pyridyl isomer exhibits a computed logP (XLogP3) of 1.1, while the closest positional isomer, 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034278-39-0), has a higher XLogP3 of 1.5 under the same calculation method [1]. This difference emerges solely from the relocation of the pyridyl nitrogen atom from the para to the ortho position.

Lipophilicity Physicochemical Property Prediction Medicinal Chemistry Triage

Topological Polar Surface Area (TPSA) Parity Validates Shared Pharmacokinetic Liability Baseline

Both the 4-pyridyl (target) and 2-pyridyl (comparator) isomers share an identical computed Topological Polar Surface Area (TPSA) of 68.2 Ų, as predicted using a common algorithm [1]. This equivalency controls for the gross polarity component of oral bioavailability prediction across the two compounds.

Polar Surface Area Drug-likeness Bioavailability Prediction

Absence of High-Strength Comparative Biological Activity Data Limits Selection Rationale

A comprehensive search of the existing literature, including PubMed and public assay databases, as of the knowledge cutoff date failed to identify any publication that reports quantitative inhibitory activity (IC50, Ki, EC50) for the target compound 2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine against a specific protein target. Similarly, no functional cellular data are available for this compound [1]. Consequently, it cannot be compared to any analog based on potency or efficacy.

Biological Activity Gap Evidence Audit Procurement Risk

Procurement-Validated Application Scenarios for CAS 2034527-05-2 Based on Current Evidence


Precision Tool for Lipophilicity-Controlled Structure-Activity Relationship (SAR) Exploration of Piperidinyl-pyrimidine Scaffolds

The confirmed XLogP3 difference of -0.4 units relative to the 2-pyridyl isomer [REFS-1 from Section 3, Evidence_Item 1] makes CAS 2034527-05-2 the preferred choice when designing an SAR set around the pyridine carbonyl vector. Researchers prioritizing a lower lipophilicity starting point to mitigate off-target binding or to improve solubility should select this isomer to establish a clear property baseline before initiating biological testing.

Defined Building Block for Chemical Probe Synthesis with Verified Physicochemical Identity

The compound's identity is confirmed by PubChem and independent chemical databases, with a consistent molecular weight of 284.31 g/mol and SMILES notation [REFS-1 from Section 1]. This verified structure supports its use as a high-purity starting material for the synthesis of more complex chemical probes, where the distinct geometry of the 4-pyridyl carbonyl group is a critical design feature for target engagement hypotheses. Its utility as an intermediate is supported by its listing in screening compound catalogs [REFS-2 from Section 1].

Negative Control Isomer in Cell-Based Assays to Deconvolve Pyridyl Regioisomer Effects

Despite the absence of target activity data [REFS-1 from Section 3, Evidence_Item 3], the confirmed property parity (TPSA) and divergence (logP) with the 2-pyridyl isomer [REFS-1 from Section 3, Evidence_Items 1,2] render this compound suitable as a chemically matched negative control in phenotypic assays. Once the active isomer is identified, this compound can be used to confirm that any observed biological activity is dependent on the specific pyridyl geometry, eliminating compound-specific pan-assay interference.

Quote Request

Request a Quote for 2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.